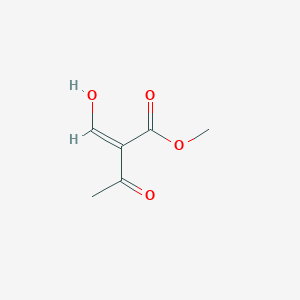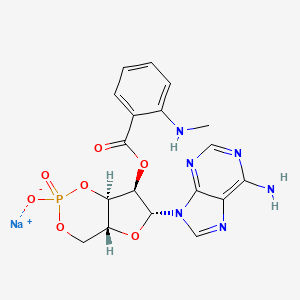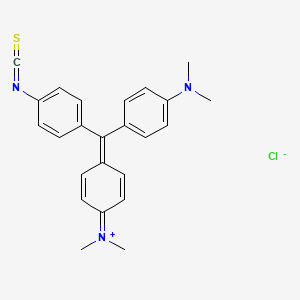
N-OCTANOYL-BETA-D-GLUCOSYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octanoyl-beta-D-glucosylamine is a non-ionic surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol This compound is characterized by its ability to form stable micelles in aqueous solutions, making it useful in various applications, including biochemical research and industrial processes .
Applications De Recherche Scientifique
N-Octanoyl-beta-D-glucosylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octanoyl-beta-D-glucosylamine can be synthesized through the reaction of octanoyl chloride with beta-D-glucosylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: N-Octanoyl-beta-D-glucosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Mécanisme D'action
The mechanism of action of N-Octanoyl-beta-D-glucosylamine involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by the hydrophobic octanoyl chain and the hydrophilic glucosylamine moiety, which allows the compound to form stable micelles and interact with various molecular targets .
Comparaison Avec Des Composés Similaires
- N-Decanoyl-beta-D-glucosylamine
- N-Dodecanoyl-beta-D-glucosylamine
- N-Hexanoyl-beta-D-glucosylamine
Comparison: N-Octanoyl-beta-D-glucosylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable micelles and interacting with lipid membranes. In comparison, N-Decanoyl-beta-D-glucosylamine and N-Dodecanoyl-beta-D-glucosylamine have longer hydrophobic chains, which may enhance their ability to interact with lipid bilayers but could also affect their solubility. N-Hexanoyl-beta-D-glucosylamine, with a shorter chain, may have reduced hydrophobic interactions but increased solubility .
Propriétés
Numéro CAS |
134403-86-4 |
|---|---|
Formule moléculaire |
C14H27NO6 |
Poids moléculaire |
305.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







